Home > Products > Screening Compounds P47379 > (±)19(20)-DiHDPA
(±)19(20)-DiHDPA -

(±)19(20)-DiHDPA

Catalog Number: EVT-1493014
CAS Number:
Molecular Formula: C22H34O4
Molecular Weight: 362.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Docosahexaenoic acid (DHA; Item No. 90310) is an essential fatty acid and the most abundant ω-3 fatty acid in neural tissues, especially in the retina and brain. (±)19(20)-DiHDPA is one of the major metabolites produced when DHA is incubated with NADPH-supplemented rat liver microsomes. DHA is also slowly metabolized by monkey seminal vesicles to (±)19(20)-DiHDPA. The route of production likely proceeds through cytochrome P450-catalyzed epoxidation at the ω-3 double bond, followed by conversion to the vicinal diols by epoxide hydrolase.
Overview

(±)19(20)-Dihydroxydocosapentaenoic acid, commonly referred to as (±)19(20)-DiHDPA, is a bioactive lipid metabolite derived from docosahexaenoic acid, an essential omega-3 fatty acid. This compound plays a significant role in various biological processes, particularly in inflammation and neuroprotection. It is produced through enzymatic pathways involving cytochrome P450 enzymes and is involved in the regulation of cellular functions and signaling pathways.

Source and Classification

(±)19(20)-DiHDPA is primarily sourced from the metabolism of docosahexaenoic acid, which is abundant in marine oils and certain algae. This compound belongs to the class of oxylipins, which are oxygenated derivatives of polyunsaturated fatty acids. Oxylipins include a diverse range of metabolites that have been implicated in various physiological and pathological processes, including inflammation, pain, and neurodegeneration.

Synthesis Analysis

Methods

The synthesis of (±)19(20)-DiHDPA typically occurs through the enzymatic conversion of docosahexaenoic acid by cytochrome P450 enzymes. The process involves the epoxidation of the double bond at the 19th position, followed by hydration to yield the vicinal diol structure characteristic of dihydroxylated fatty acids.

Technical Details

  1. Enzymatic Pathway: The synthesis begins with the action of cytochrome P450 enzymes on docosahexaenoic acid, leading to the formation of an epoxide intermediate.
  2. Hydration: The epoxide is then hydrolyzed by epoxide hydrolases to form (±)19(20)-DiHDPA.
  3. Conditions: The reaction conditions often require NADPH as a cofactor to facilitate the enzymatic activity.
Molecular Structure Analysis

Structure

The molecular structure of (±)19(20)-DiHDPA features a long-chain fatty acid backbone with two hydroxyl groups located at the 19th and 20th carbon positions. This structure is crucial for its biological activity.

Data

  • Molecular Formula: C22H34O3
  • Molecular Weight: Approximately 350.5 g/mol
  • Structural Representation: The compound can be represented as follows:
\text{HO CH CH 2 15}-C(CH_2)_{2}-CH(CH_2)-OH}
Chemical Reactions Analysis

Reactions

(±)19(20)-DiHDPA can participate in various biochemical reactions, primarily involving its hydroxyl groups. These reactions include:

  1. Formation of Esters: Reaction with fatty acids or alcohols to form esters.
  2. Oxidation/Reduction: Potential to undergo further oxidation or reduction reactions depending on cellular conditions.

Technical Details

The compound's reactivity is influenced by its hydroxyl groups, making it susceptible to modifications that can alter its biological activity and interactions with other biomolecules.

Mechanism of Action

Process

The mechanism of action for (±)19(20)-DiHDPA involves its interaction with specific receptors and enzymes that mediate inflammatory responses and neuroprotective effects.

  1. Neuroprotection: Studies have shown that (±)19(20)-DiHDPA can enhance neurogenesis and reduce apoptosis in neuronal cells when co-treated with inflammatory cytokines.
  2. Inflammatory Response Modulation: The compound modulates signaling pathways associated with inflammation, potentially through inhibition of pro-inflammatory cytokines.

Data

Research indicates that (±)19(20)-DiHDPA has protective effects against cytokine-induced damage in neuronal cultures, suggesting a role in neuroprotection during inflammatory conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a viscous liquid or oil.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water due to its hydrophobic fatty acid nature.

Chemical Properties

  • Stability: Sensitive to oxidation; thus, proper storage conditions are critical for maintaining stability.
  • Reactivity: Reacts readily with electrophiles due to the presence of hydroxyl groups.
Applications

Scientific Uses

  1. Research on Inflammation: (±)19(20)-DiHDPA is used in studies investigating the role of omega-3 fatty acids and their metabolites in inflammatory diseases.
  2. Neuroscience: Its neuroprotective properties make it a subject of interest in research focused on neurodegenerative diseases.
  3. Metabolomics: Employed in metabolomic studies to understand lipid metabolism and its implications for health and disease.
Chemical Characterization of (±)19(20)-DiHDPA

Molecular Structure & Isomeric Properties

IUPAC Nomenclature & Stereochemical Configuration

(±)19(20)-DiHDPA, systematically named as (4Z,7Z,10Z,13Z,16Z,19Z)-19,20-dihydroxydocosa-4,7,10,13,16,19-hexaenoic acid, is a dihydroxy derivative of the omega-3 fatty acid docosahexaenoic acid (DHA; 22:6n-3). The "19(20)" notation specifies the position of hydroxylation at carbons 19 and 20. The "(±)" prefix denotes its racemic nature, indicating a 1:1 mixture of R,R and S,S enantiomers at the chiral vicinal diol centers. This stereochemical ambiguity arises from non-enzymatic hydrolysis of the precursor epoxide, 19(20)-epoxydocosapentaenoic acid (EDP), by soluble epoxide hydrolase (sEH) [5] [6]. The molecular formula is C₂₂H₃₄O₄ (molecular weight: 362.5 g/mol), featuring six cis double bonds and two hydroxyl groups [1].

Table 1: Molecular Characteristics of (±)19(20)-DiHDPA

PropertyValue
IUPAC Name(4Z,7Z,10Z,13Z,16Z,19Z)-19,20-Dihydroxydocosa-4,7,10,13,16,19-hexaenoic acid
Molecular FormulaC₂₂H₃₄O₄
Molecular Weight362.5 g/mol
CAS Registry Number16061148
StereochemistryRacemic mixture (R,R and S,S)
Precursor Epoxide19(20)-Epoxydocosapentaenoic acid (EDP)

Structural Analysis of Vicinal Diol Formation

The vicinal diol moiety in (±)19(20)-DiHDPA results from the hydrolytic cleavage of the epoxide ring in 19(20)-EDP by sEH. This enzymatic reaction adds a water molecule across the oxirane ring, forming two C-OH bonds with anti stereochemistry. The reaction mechanism involves nucleophilic attack by a water molecule activated by sEH’s catalytic residues (Asp333 and Tyr466 in humans), leading to trans-diaxial opening of the epoxide [5] [8]. The resultant diol exhibits increased polarity (logP ≈ 4.21) compared to its epoxide precursor, significantly altering its membrane permeability and bioactivity. Mass spectrometry (LC-MS/MS) confirms the diol structure via diagnostic fragment ions at m/z 343.2 [M-H₂O+H]⁺ and 149.0 [C₉H₉O₂]⁺, characteristic of dihydroxy-DHA metabolites [4] [8].

Comparative Analysis with Other DHA Metabolites

DHA metabolism generates structurally diverse bioactive lipids via three primary enzymatic pathways: cytochrome P450 (CYP), lipoxygenase (LOX), and cyclooxygenase (COX). (±)19(20)-DiHDPA belongs to the CYP/sEH pathway-derived diol class, distinguishing it from LOX-derived specialized pro-resolving mediators (SPMs; e.g., resolvins, protectins) and COX-derived prostaglandins. Key structural and functional comparisons include:

  • Regioisomeric Diols: Unlike (±)19(20)-DiHDPA, diols like 16,17-DiHDPA and 13,14-DiHDPA arise from different EDP regioisomers. For example, 16,17-DiHDPA is derived from 16,17-EDP via sEH and exhibits distinct neuroprotective effects in Parkinson’s models [5].
  • Epoxy Precursors: 19(20)-EDP (precursor to (±)19(20)-DiHDPA) demonstrates potent anti-angiogenic activity (IC₅₀ = 0.3 µg/gel in Matrigel assays), whereas 16,17-EDP shows weaker effects [6].
  • Oxygenation Position: SPMs like protectin D1 (PD1) feature conjugated triene or epoxide rings (e.g., 10,17-epoxy-docosatriene), enabling direct receptor binding. In contrast, vicinal diols like (±)19(20)-DiHDPA lack this electrophilic functionality, relying on alternative signaling mechanisms [2] [9].

Table 2: Structural and Functional Comparison of Key DHA Metabolites

MetaboliteEnzymatic PathwayCarbon PositionsKey FunctionsBioactivity Context
(±)19(20)-DiHDPACYP/sEHVicinal diol (C19-20)Angiogenesis inhibition, NeuroprotectionTumor growth suppression, Parkinson’s models
19(20)-EDPCYPEpoxide (C19-20)Anti-angiogenic, VEGFR2 inhibitionMatrigel assays, HUVEC migration
Protectin D1 (PD1)15-LOXEpoxy-triene (C10,17)Anti-inflammatory, NeuroprotectiveNeuroblastoma cell apoptosis
Resolvin D1 (RvD1)15-LOX/5-LOXTrihydroxy (C7,8,17)Inflammation resolutionDepression models, neurogenesis
4-HDHACYPHydroxy (C4)Neurogenesis promotionHippocampal progenitor cells

Biosynthesis Pathways

Enzymatic Cascade: CYP450 & Soluble Epoxide Hydrolase

(±)19(20)-DiHDPA biosynthesis involves a two-step enzymatic cascade:

  • Epoxidation: DHA undergoes regiospecific epoxidation at the 19,20-double bond via cytochrome P450 epoxygenases (e.g., CYP2C11, CYP2C23, and CYP2E1 in rats). These isoforms exhibit preferential activity toward the ω-3 double bond, with catalytic efficiency (kcat/Km) ranging from 0.8–2.1 min⁻¹μM⁻¹ [5] [6].
  • Hydrolysis: 19(20)-EDP is hydrolyzed by soluble epoxide hydrolase (sEH) to form the vicinal diol (±)19(20)-DiHDPA. This step occurs rapidly in vivo (t₁/₂ < 3 min for EDPs), with sEH expression confirmed in brain, liver, and vascular tissues [5] [8].

Inhibiting sEH (e.g., with TPPU) stabilizes 19(20)-EDP, reducing (±)19(20)-DiHDPA formation by >80% in rodent brains. Conversely, DHA supplementation increases both 19(20)-EDP and (±)19(20)-DiHDPA in a dose-dependent manner, as observed in piglet plasma (2.5-fold increase with high-DHA diets) [4] [5].

Non-Enzymatic Formation & Stability

Non-enzymatic hydrolysis of 19(20)-EDP occurs under acidic conditions (pH < 5) but yields a racemic diol mixture with anti stereochemistry, mirroring enzymatic products. However, this process is kinetically disfavored (rate constant k = 1.2 × 10⁻³ M⁻¹s⁻¹ vs. k = 4.5 × 10⁵ M⁻¹s⁻¹ for sEH catalysis). (±)19(20)-DiHDPA stability is pH-dependent, degrading via β-scission at physiological pH (7.4) to form aldehydes and ketones. LC-MS analyses detect significant degradation after 24h at 37°C, necessitating storage at -80°C with antioxidants [6] [8].

Functional Significance

Neurobiological Mechanisms

(±)19(20)-DiHDPA modulates neuroinflammation and neuronal survival through multiple pathways:

  • Parkinson’s Disease Models: In rotenone-induced rats, DHA supplementation elevates brain (±)19(20)-DiHDPA levels (353.4 ± 109.26 pmol/g vs. basal 120.36 ± 12.91 pmol/g), correlating with reduced dopaminergic neuron loss and suppressed microglial activation. Co-administration with sEH inhibitors amplifies this effect by preserving 19(20)-EDP [5].
  • Hippocampal Neurogenesis: (±)19(20)-DiHDPA counters IL-1β/IL-6-induced apoptosis in human hippocampal progenitors (HPC0A07/03C), restoring neurite outgrowth by 60–70% at 1500–3000 pg/µl. This occurs via inhibition of NF-κB/STAT1 signaling and downregulation of pro-apoptotic Bax [9].
  • Depression Pathology: Plasma (±)19(20)-DiHDPA increases 2.1-fold in major depressive disorder patients after 12-week DHA supplementation (1.4 g/day), inversely correlating with Hamilton Depression Rating Scale scores (r = -0.68, p < 0.01) [9].

Angiogenesis & Tumor Modulation

(±)19(20)-DiHDPA contributes to DHA’s antitumor effects through vascular regulation:

  • Anti-Angiogenic Action: While less potent than 19(20)-EDP, (±)19(20)-DiHDPA inhibits VEGF-induced endothelial migration (50% reduction at 3 μM) and MMP-2 activity in HUVECs by suppressing VEGFR2 phosphorylation. This contrasts with pro-angiogenic EETs from arachidonic acid [6].
  • Tumor Suppression: In syngeneic Met-1 breast cancer models, (±)19(20)-DiHDPA synergizes with sEH inhibitors to reduce primary tumor growth by 70%. Lipidomic profiling shows tumor diol accumulation (353.4 ± 109.26 pmol/g) correlates with attenuated angiogenesis and metastasis [6].

Analytical Profiling

Detection Methods

(±)19(20)-DiHDPA is quantified using targeted lipidomics approaches:

  • LC-MS/MS: Reverse-phase chromatography (C18 column) with mobile phases: A = water/0.1% formic acid, B = acetonitrile/isopropanol (1:1). Detection employs multiple reaction monitoring (MRM) for transition m/z 361.2 → 343.2 (dehydration fragment) and 149.0 (allyl chain fragment). Sensitivity reaches 0.1 pg/µl in plasma [4] [8].
  • Solid-Phase Extraction (SPE): Prior to LC-MS, samples are purified via hydrophilic-lipophilic-balanced (HLB) cartridges, achieving >90% recovery from biological matrices [8].

Biomarker Potential

Plasma (±)19(20)-DiHDPA serves as a biomarker for:

  • DHA Status: Levels increase dose-dependently with DHA intake (r = 0.89 in piglet plasma) [4].
  • sEH Activity: Elevated diol:epoxide ratios indicate high sEH activity, observed in neuroinflammation and cancer [5] [6].
  • Therapeutic Response: In depression, higher plasma (±)19(20)-DiHDPA post-supplementation correlates with clinical improvement (p < 0.05) [9].

Properties

Product Name

(±)19(20)-DiHDPA

Molecular Formula

C22H34O4

Molecular Weight

362.5

InChI

InChI=1S/C22H34O4/c1-2-20(23)21(24)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(25)26/h3-4,7-10,13-16,20-21,23-24H,2,5-6,11-12,17-19H2,1H3,(H,25,26)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m1/s1

InChI Key

FFXKPSNQCPNORO-MWEXLPNRSA-N

SMILES

CC[C@@H](O)[C@@H](O)C/C=CC/C=CC/C=CC/C=CC/C=CCCC(O)=O

Synonyms

(±)19,20-DiHDoPE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.